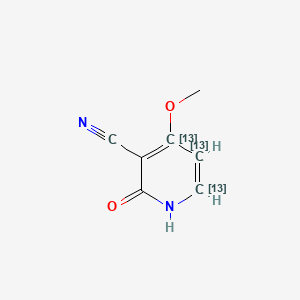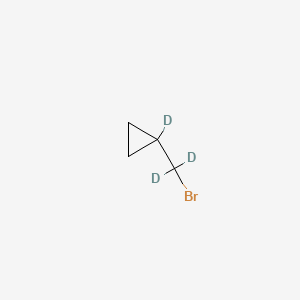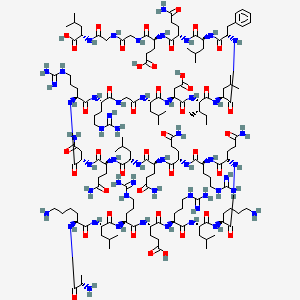
N-Demethyl Ricinine-13C3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-Demethyl Ricinine-13C3, also known as 1,2-Dihydro-4-methoxy-2-oxo-3-pyridinecarbonitrile-13C3, is a biochemical used for proteomics research . It has a molecular weight of 153.11 and a molecular formula of C4(13C)3H6N2O2 . It is the labelled analogue of N-Demethylricinine, which is a metabolite of Ricinine .
Molecular Structure Analysis
The molecular structure of N-Demethyl Ricinine-13C3 is represented by the formula C4(13C)3H6N2O2 . This indicates that the molecule contains four carbon atoms (three of which are the isotope 13C), six hydrogen atoms, two nitrogen atoms, and two oxygen atoms .Physical And Chemical Properties Analysis
N-Demethyl Ricinine-13C3 has a molecular weight of 153.11 and a molecular formula of C4(13C)3H6N2O2 . It is soluble in Dimethyl Sulfoxide and Methanol . The compound appears as an off-white solid .Scientific Research Applications
Translocation and Metabolism in Plants
N-Demethyl Ricinine plays a significant role in the translocation and metabolism within the castor bean plant, Ricinus communis L. Studies have shown that N-Demethyl Ricinine, when administered to senescent leaves, is translocated to all other tissues of the plant, including developing fruit and seeds. This suggests a possible functional role of ricinine in the plant's physiology, including in its alkaloid translocation during senescence (Waller & Skurský, 1972).
Interconversion and Aging Process
The interconversion of ricinine and N-Demethylricinine in the castor plant's leaves is associated with the plant's aging process. This reaction involves the conversion of exogenous ricinine to N-Demethylricinine in yellow leaves and the conversion back to ricinine in green leaves. Such N-methylation and N-demethylation reactions may play a role in the aging process of the plant (Skurský, Burleson & Waller, 1969).
Ricinine Metabolite Identification
A study has identified a new ricinine metabolite as O-demethylricinine (N-methyl-3-cyano-4-hydroxy-2-pyridone) and demonstrated its interconversion with ricinine in senescent and green castor plant leaves. This highlights the complex metabolic pathways of ricinine and its derivatives within the castor plant (Lee & Waller, 1972).
Ricinine as a Biomarker
Ricinine, closely related to N-Demethyl Ricinine, has been studied as a urinary biomarker to confirm human exposure to castor bean products like ricin. This research is crucial in understanding human exposure levels to such compounds, although N-Demethyl Ricinine itself wasn't directly studied (Pittman et al., 2013).
Hepatoprotective Effects
N-Demethyl Ricinine isolated from Ricinus communis Linn leaves has shown hepatoprotective activity in rat models, suggesting its potential therapeutic applications. This compound demonstrated more potent activity than silymarin, a known hepatoprotective agent (Shukla et al., 1992).
properties
IUPAC Name |
4-methoxy-2-oxo-(4,5,6-13C3)1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-11-6-2-3-9-7(10)5(6)4-8/h2-3H,1H3,(H,9,10)/i2+1,3+1,6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGIDWPSRDMIQN-BGLDBIDLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)NC=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[13C]1=C(C(=O)N[13CH]=[13CH]1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B588461.png)



